

Application Note: Determination of Octyl Hexanoate Purity by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Octyl hexanoate*

Cat. No.: *B1596575*

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Abstract

This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of **octyl hexanoate**. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control of raw materials and finished products containing this ester. The described protocol offers a reliable and robust approach for assessing the purity of **octyl hexanoate**, separating it from potential process-related impurities such as unreacted octanoic acid and 1-octanol.

Introduction

Octyl hexanoate is a fatty acid ester widely used in the pharmaceutical, cosmetic, and food industries as an emollient, solvent, and flavoring agent.^[1] Its purity is a critical parameter that can affect the quality, safety, and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and semi-volatile compounds, making it an ideal choice for the analysis of esters like **octyl hexanoate**.^[2]

This application note details a simple isocratic RP-HPLC method with UV detection for the purity assessment of **octyl hexanoate**. The method is validated for its specificity, linearity, accuracy, and precision to ensure reliable and accurate results.

Experimental Protocols

1. Materials and Reagents

- Reference Standard: **Octyl hexanoate** (purity \geq 99.5%)
- Sample: **Octyl hexanoate** to be analyzed
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or purified to $18.2\text{ M}\Omega\cdot\text{cm}$)
- Reagents: Phosphoric acid (analytical grade)
- Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

2. Chromatographic Conditions

The chromatographic separation was achieved using the following conditions:

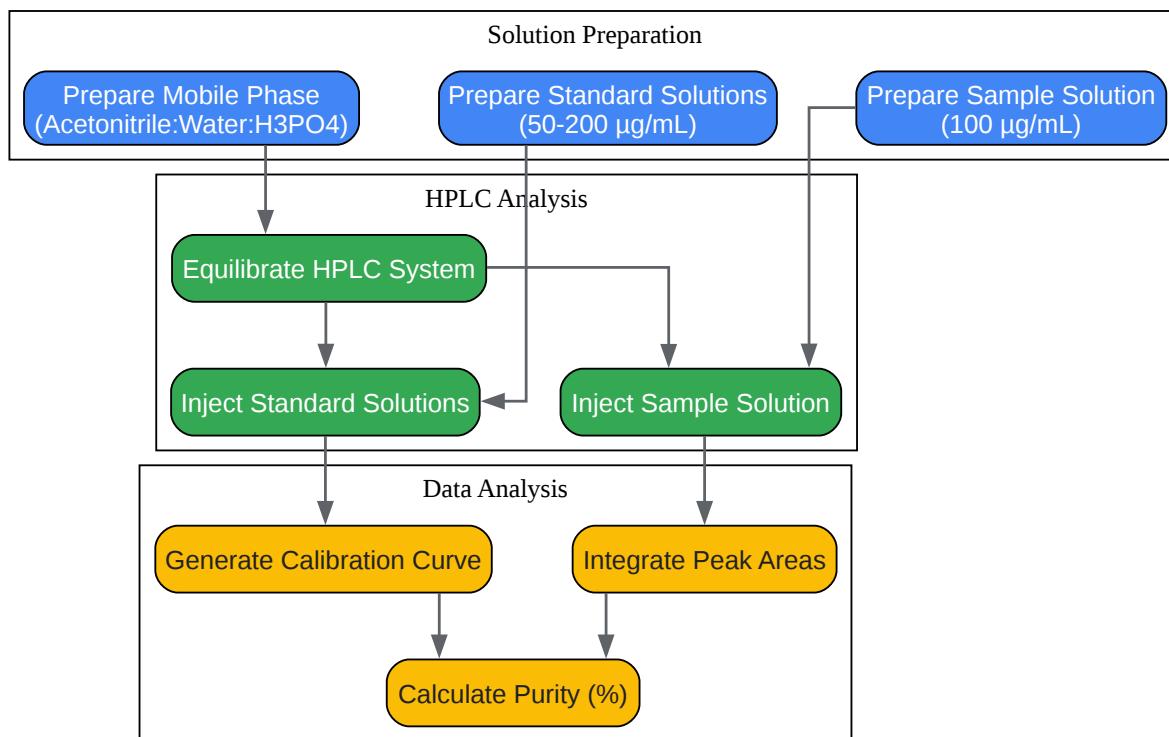
Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size)
Mobile Phase	Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
UV Detection	210 nm
Run Time	10 minutes

3. Preparation of Solutions

- Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 850 mL of acetonitrile with 150 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of **octyl hexanoate** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 50 µg/mL to 200 µg/mL. These solutions will be used to establish the calibration curve.
- Sample Solution (Target Concentration 100 µg/mL): Accurately weigh approximately 10 mg of the **octyl hexanoate** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

4. Experimental Workflow

The overall workflow for the HPLC analysis of **octyl hexanoate** purity is depicted in the following diagram:

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Caption: Experimental workflow for the HPLC analysis of **octyl hexanoate**.

Data Presentation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.^[3] The validation parameters, including linearity, precision, and accuracy, are summarized in the tables below.

Table 1: Linearity of the HPLC Method

Concentration ($\mu\text{g/mL}$)	Peak Area
50	125430
75	188145
100	250860
150	376290
200	501720
Correlation Coefficient (r^2)	0.9998

Table 2: Precision of the HPLC Method

Concentration ($\mu\text{g/mL}$)	Replicate	Peak Area	% RSD
100	1	250860	0.85
2	252340		
3	249980		
4	251500		
5	248990		
6	253100		

Table 3: Accuracy (Recovery) of the HPLC Method

Spiked Level	Amount Spiked ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery
80%	80	79.2	99.0
100%	100	101.1	101.1
120%	120	119.4	99.5
Average Recovery	99.87%		

Results and Discussion

The developed RP-HPLC method successfully separated **octyl hexanoate** from potential impurities. Under the described chromatographic conditions, the retention time for **octyl hexanoate** was observed to be approximately 6.5 minutes. Potential impurities, such as the more polar unreacted starting materials (octanoic acid and 1-octanol), would elute earlier.

The validation results demonstrate the excellent performance of the method. The linearity of the method was confirmed over the concentration range of 50-200 $\mu\text{g/mL}$ with a correlation coefficient (r^2) of 0.9998. The precision of the method was demonstrated by a relative standard deviation (RSD) of less than 2% for replicate injections.^{[4][5][6]} The accuracy of the method was confirmed by the good recovery of **octyl hexanoate** from spiked samples, with an average recovery of 99.87%.^{[5][7]}

Conclusion

The described RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of **octyl hexanoate** purity. The validation results confirm that the method is reliable and suitable for routine quality control analysis in a pharmaceutical or industrial setting. This application note provides a comprehensive protocol that can be readily implemented by researchers and scientists in drug development and quality assurance.

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